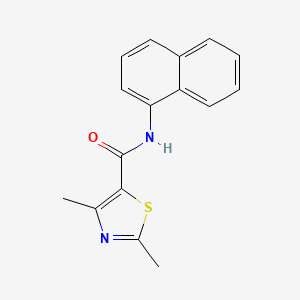![molecular formula C19H25N3O3 B5543675 4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18959167 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics Discovery
The study by Möller et al. (2017) highlights the development of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, which includes structural motifs similar to "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine." These compounds exhibit a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for conditions like psychosis. The research presents an advanced understanding of structure-functional selectivity relationships at dopamine D2 receptors, contributing to the design of G protein-biased partial agonists (Möller et al., 2017).
Potential PET Ligands for CB1 Receptors
Kumar et al. (2004) synthesized and evaluated a compound structurally related to "this compound" for its potential as a PET imaging agent for CB1 receptors. The research focused on developing a novel compound with specificity towards CB1 receptors, demonstrating the compound's selective labeling capabilities in human brain sections. This study provides insights into the potential diagnostic applications of such compounds in neuroimaging and the study of neurological conditions (Kumar et al., 2004).
Copper(II) Chloride Adducts with Pyrazole Derivatives
Research by Bonacorso et al. (2003) explored the reaction of trifluoro-4-methoxy-4-aryl-but-3-en-2-ones with 2-pyridylcarboxamidrazone, leading to compounds that include structural elements reminiscent of "this compound." The study delves into the crystal structure and potential anticancer properties of these compounds, providing a foundation for further exploration of their therapeutic applications (Bonacorso et al., 2003).
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-16(22-12-6-11-20-22)19(23)21-13-9-15(10-14-21)25-18-8-5-4-7-17(18)24-2/h4-8,11-12,15-16H,3,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECXPNKQJXCSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OC2=CC=CC=C2OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)
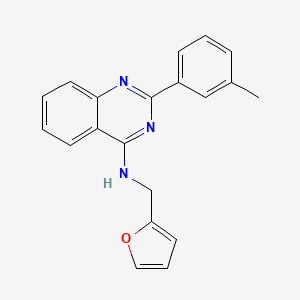
![1'-(2-METHYLBENZOYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B5543614.png)
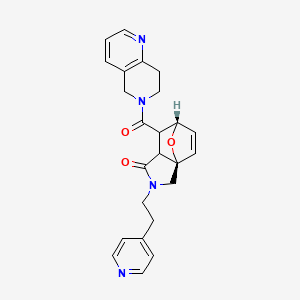
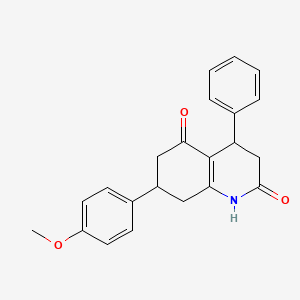
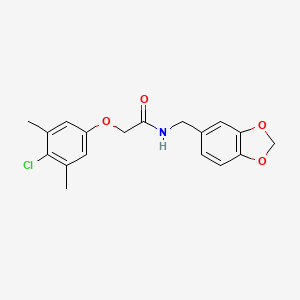
![3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
![1-(3-FLUOROBENZOYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE](/img/structure/B5543645.png)
![3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid](/img/structure/B5543648.png)
![N-(3-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B5543655.png)
![N-[4-({4-[(E)-(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)
